
2-Pentanol
Overview
Description
2-Pentanol (IUPAC: pentan-2-ol; CAS 6032-29-7) is a secondary alcohol with the molecular formula C₅H₁₂O. It features a hydroxyl group (-OH) attached to the second carbon of a five-carbon chain, resulting in a chiral center that gives rise to two enantiomers: (R)-2-pentanol and (S)-2-pentanol. This compound is a colorless liquid with a boiling point of ~119°C and moderate solubility in water (8.3 g/L at 20°C), increasing in polar solvents like ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentanol can be synthesized through the hydration of pentene. This process involves the addition of water to pentene in the presence of an acid catalyst, typically sulfuric acid, to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydration of pentene as well. Another method includes the use of Grignard reagents, where a Grignard reagent reacts with a suitable carbonyl compound to form this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-pentanone.
Reduction: Reduction of 2-pentanone can yield this compound.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Hydrogen chloride (HCl)
Major Products:
Oxidation: 2-Pentanone
Reduction: this compound
Substitution: 2-Chloropentane
Scientific Research Applications
Chemical Properties and Safety
Before delving into its applications, it is essential to understand the basic properties of 2-pentanol:
- Molecular Weight : 88.15 g/mol
- Boiling Point : 119 °C
- Density : 0.814 g/cm³ at 15 °C
- Flash Point : 34 °C
- Solubility : Miscible with water and organic solvents
The compound has moderate toxicity, with an LD50 (oral) of 1470 mg/kg in rats and an LD50 (dermal) of 5250 mg/kg in rabbits .
Industrial Applications
1. Solvent in Chemical Reactions
this compound is widely used as a solvent in various chemical reactions due to its polar nature. It serves as a medium for liquid extraction and is utilized in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. Its ability to dissolve both polar and non-polar substances makes it an ideal choice for many industrial applications .
2. Chemical Intermediate
As a chemical intermediate, this compound is involved in the production of various compounds, such as esters and ethers. It can be converted into amyl xanthate, which is used in the mining industry . Moreover, it plays a role in the synthesis of flavoring agents and fragrances due to its pleasant odor profile .
3. Fuel Additive
Recent studies have highlighted the potential of this compound as an alternative fuel or fuel additive. Its favorable combustion properties make it suitable for blending with gasoline, contributing to improved fuel performance and reduced emissions .
Pharmaceutical Applications
1. Drug Synthesis
this compound has been explored for its utility in synthesizing pharmaceutical compounds. It can act as a precursor for various drug molecules, facilitating the development of therapeutics through chemical modifications .
2. Pharmacokinetic Studies
Research has demonstrated that physiologically based pharmacokinetic (PBPK) models can be applied to study the absorption, distribution, metabolism, and excretion (ADME) of drugs involving this compound. This modeling aids in understanding how drugs interact within biological systems, leading to better therapeutic outcomes .
Research Insights
Recent research has focused on enhancing the production efficiency of pentanols through metabolic engineering techniques. For example, engineered microbial strains have been developed to optimize the biosynthesis pathways for producing higher yields of pentanols, including this compound . This advancement holds promise for scaling up production for industrial use.
Case Studies
Mechanism of Action
The mechanism of action of 2-pentanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of this compound donates electrons to an oxidizing agent, forming a carbonyl compound. This process typically involves the formation of a Cr-O bond when using chromium-based oxidizing agents .
Comparison with Similar Compounds
Enantiomeric Significance
The enantiomers exhibit distinct sensory profiles:
- (R)-2-pentanol: Paint, rubber, and grease notes; olfactory threshold of 163.30 mg/L in 46% ethanol.
- (S)-2-pentanol: Mint, plastic, and pungent notes; lower threshold (78.58 mg/L in ethanol) .
Structural Isomers: 1-Pentanol and 3-Pentanol
Property | 2-Pentanol | 1-Pentanol | 3-Pentanol |
---|---|---|---|
Structure | Secondary alcohol (C₂-OH) | Primary alcohol (C₁-OH) | Secondary alcohol (C₃-OH) |
Boiling Point | ~119°C | 138°C | ~116°C |
Solubility (H₂O) | 8.3 g/L | 22 g/L | ~10 g/L |
Odor Profile | Winey, mint, rubber (enantiomers) | Fusel oil, bitter | Earthy, woody |
Oxidation Product | 2-Pentanone (ketone) | Pentanoic acid (carboxylic acid) | 3-Pentanone (ketone) |
Applications | Baijiu flavor, pharmaceuticals | Solvent, fragrance synthesis | Solvent, organic synthesis |
- Analytical Differentiation: GC-MS distinguishes isomers via retention indices and mass spectra (e.g., 1-pentanol’s base peak at m/z 55 vs. This compound’s at m/z 45) .
Functional Group Isomers: Tertiary Alcohols (e.g., 2-Methyl-2-pentanol)
Property | This compound | 2-Methyl-2-pentanol |
---|---|---|
Structure | Secondary alcohol | Tertiary alcohol (C₂-OH, branched) |
Boiling Point | ~119°C | ~122°C |
Reactivity | Oxidizes to ketone | Resists oxidation |
Toxicity | Moderate | Higher irritation, CNS depression |
Applications | Flavorant, chiral synthesis | GC additive, toxicology biomarker |
- Toxicity: 2-Methyl-2-pentanol is more irritating to mucous membranes and toxic than this compound .
Homologs: 2-Hexanol
Property | This compound | 2-Hexanol |
---|---|---|
Chain Length | C₅ | C₆ |
Boiling Point | ~119°C | 140°C |
Solubility | Moderate in polar solvents | Lower water solubility |
Applications | Baijiu, pharmaceuticals | Solvent, fragrance intermediate |
- Volatility: Longer carbon chain in 2-hexanol reduces volatility, making it less suitable for headspace analysis .
Enantiomer-Specific Comparisons
While this compound’s enantiomers differ in sensory thresholds and applications, other chiral alcohols (e.g., 2-butanol) show similar enantiomeric divergence. For example:
- 2-Butanol: (S)-enantiomer is used in liquid crystals, while (R)-form is a solvent.
- Odor Thresholds: this compound’s enantiomers have a 2–4× difference in thresholds, unlike 1-pentanol, which lacks chirality .
Research Findings and Industrial Relevance
- Enantioselective Resolution: Immobilized lipases (e.g., Novozym 435) achieve 99% enantiomeric excess (ee) of (S)-2-pentanol, critical for drug synthesis .
- Baijiu Adulteration Detection : Enantiomeric ratios (e.g., 94:6 R:S in light-aroma Baijiu) serve as authenticity markers .
- Analytical Challenges: Misidentification risks in GC-MS due to non-characteristic ions (e.g., m/z 51 for this compound vs. m/z 45 in NIST databases) .
Biological Activity
2-Pentanol, a secondary alcohol with the chemical formula CHO, has garnered attention for its diverse biological activities and applications. This article explores the biological effects, toxicity, pharmacokinetics, and potential therapeutic applications of this compound, supported by various studies and findings.
This compound is characterized by its hydroxyl group (-OH) attached to the second carbon of a five-carbon alkane chain. This structural configuration contributes to its properties as a polar solvent and a fragrance ingredient, as well as its role in various metabolic pathways in plants and microorganisms.
Toxicity and Safety Assessment
-
Mutagenicity and Reproductive Toxicity :
- Studies indicate that this compound does not exhibit mutagenic properties. In Ames tests conducted with bacterial strains, no significant increase in revertant colonies was observed, suggesting a low risk for mutagenicity .
- Prenatal developmental toxicity studies in rats showed that exposure to high concentrations (7000 ppm) resulted in reduced body weight and impaired locomotor activity in offspring, but no significant soft tissue malformations were reported .
- Immunological Effects :
- Neuropharmacological Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in biological systems. Its distribution can be influenced by its lipophilicity (logP), which correlates with its toxic effects in various organisms .
Therapeutic Applications
- Chiral Intermediate in Drug Synthesis :
- Microemulsion Systems :
Case Study 1: Developmental Toxicity Assessment
A study examined the effects of inhalation exposure to this compound during gestation in rats. Results indicated dose-dependent effects on maternal weight gain and fetal development, highlighting the importance of assessing reproductive toxicity when evaluating chemical safety .
Case Study 2: Immunosuppression in Alcohol Consumption
Research indicated that chronic consumption of alcoholic beverages containing aliphatic alcohols could lead to immunosuppression due to impaired monocyte function. This finding underscores the potential health risks associated with heavy drinking and the role of compounds like this compound in modulating immune responses .
Summary Table of Biological Activities
Q & A
Q. Basic: How can 2-pentanol be synthesized from alkenes, and what reaction conditions optimize yield?
This compound is synthesized via acid-catalyzed hydration of 1-pentene (or structurally suitable alkenes), following Markovnikov's rule to favor the secondary alcohol. The reaction typically employs sulfuric acid as a catalyst in aqueous conditions at elevated temperatures (~100–150°C) . For regioselectivity and reduced side reactions, controlled stoichiometry and reflux conditions are critical. Alternative enzymatic routes (e.g., lipase-catalyzed resolution) are used for enantioselective synthesis but require kinetic optimization of parameters like acyl donor ratios and temperature .
Q. Basic: What spectroscopic methods confirm this compound’s structure, and how are key NMR peaks interpreted?
¹H NMR reveals distinct signals:
- δ 0.88 ppm (singlet): Methyl (-CH₃) adjacent to the hydroxyl-bearing carbon.
- δ 1.2–1.6 ppm (multiplets): Methylene (-CH₂-) groups in the pentyl chain.
- δ 3.68 ppm (singlet): Hydroxyl (-OH) proton, broadened due to hydrogen bonding.
¹³C NMR shows five signals, with the hydroxyl-bearing carbon at δ 68 ppm, shifted upfield due to oxygen's electronegativity . IR spectroscopy further confirms the alcohol via O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
Q. Advanced: How are this compound enantiomers separated and analyzed in complex matrices like food products?
Chiral separation employs headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) using chiral columns (e.g., β-cyclodextrin derivatives). For example, in Baijiu analysis, (R)-2-pentanol predominates (R:S ratios up to 94:6), with sensory thresholds differing in ethanol solutions (163.30 mg/L for R-form vs. 78.58 mg/L for S-form) . Liquid-liquid extraction (LLE) is preferred for low-concentration samples, while enzymatic resolution using Novozyme 435 and vinyl acetate achieves >90% enantiomeric excess .
Q. Advanced: What kinetic models describe the enzymatic resolution of (R,S)-2-pentanol?
The Ping-Pong bi-bi mechanism with this compound inhibition accurately models lipase-catalyzed transesterification. Key parameters include:
- Enzyme loading (optimal at 50–100 mg/mL).
- Acyl donor ratio (vinyl acetate:alcohol molar ratio of 3:1).
- Agitation speed (>500 rpm to eliminate diffusion limitations).
Statistical optimization via Box-Behnken design maximizes enantioselectivity (E > 200) and conversion (~45%) .
Q. Basic: How is this compound applied in material science, such as supramolecular assemblies?
This compound acts as a structure-directing solvent in the synthesis of helical microrods from α-cyclodextrin. By controlling temperature (20–60°C) and concentration, it modulates hydrogen-bonding networks, yielding uniform microrods with applications in drug delivery and chiral catalysis .
Q. Advanced: How do thermodynamic models like PC-SAFT improve predictions for this compound mixtures?
The PC-SAFT model outperforms SAFT in predicting density and viscosity of this compound mixtures (e.g., with diisobutyl ketone, DIBK). It accounts for associative interactions (hydrogen bonding) and chain length effects, reducing deviations to <0.5% for excess molar volume calculations. This is critical for designing solvent systems in extraction and reaction engineering .
Q. Advanced: What are the reaction mechanisms and kinetics of this compound with OH radicals in combustion?
Hydrogen abstraction dominates this compound’s oxidation, with OH radicals preferentially attacking the β-C-H bond. Quantum calculations (DFT/B3LYP) reveal a barrier of ~15 kJ/mol, while experimental rate constants (3.2 × 10⁻¹² cm³/molecule/s at 298 K) align with theoretical predictions. Secondary pathways include dehydration to pentene and water elimination .
Q. Basic: How is this compound’s fuel value determined experimentally, and what are its oxygen content implications?
Bomb calorimetry measures fuel value by combusting this compound in oxygen, yielding ~33 kJ/g. The mass percent of oxygen (18.2%) lowers energy density compared to alkanes (e.g., n-octane: 0% oxygen) but reduces soot formation. Calculations use molecular formula C₅H₁₂O:
- %O = (16.00 g/mol / 88.15 g/mol) × 100 = 18.2% .
Properties
IUPAC Name |
pentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052721 | |
Record name | Pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol | |
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Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
234 °F at 760 mmHg (NIOSH, 2023), 119 °C | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Flash Point |
95 °F (NIOSH, 2023), 33 °C | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 3.0 | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8529 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6032-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-2-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026635632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-2-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031087442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050858145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanol, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051000783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04G7050365 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Pentanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SA4AC4A0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-73 °C, -50 °C | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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